tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-cyanopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H16N2O2. It is a derivative of pyrrolidine, featuring a tert-butyl ester and a cyano group. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties .
Mechanism of Action
Target of Action
The primary target of 1-Boc-2-cyanopyrrolidine is the enzyme cathepsin L . Cathepsin L is a lysosomal cysteine protease that plays a significant role in various physiological processes, including bone resorption and remodeling, thyroid hormone liberation, and immune response processes . It has also been implicated in several degenerative processes and cancer .
Mode of Action
1-Boc-2-cyanopyrrolidine interacts with cathepsin L by binding to the active site of the enzyme, forming a reversible covalent thioimidate intermediate . This interaction inhibits the activity of cathepsin L, thereby affecting its physiological roles .
Biochemical Pathways
The inhibition of cathepsin L by 1-Boc-2-cyanopyrrolidine affects several biochemical pathways. For instance, it can impact the process of bone resorption and remodeling, thyroid hormone liberation, and immune response processes . The exact downstream effects of these pathway alterations would depend on the specific physiological context.
Pharmacokinetics
The compound is slightly soluble in water , which could influence its absorption and distribution in the body. More detailed studies would be needed to fully outline the pharmacokinetic profile of 1-Boc-2-cyanopyrrolidine.
Result of Action
The molecular and cellular effects of 1-Boc-2-cyanopyrrolidine’s action primarily involve the inhibition of cathepsin L activity. This can lead to alterations in the physiological processes that cathepsin L is involved in, such as bone resorption and remodeling, thyroid hormone liberation, and immune response processes . In the context of cancer, inhibiting cathepsin L could potentially reduce tumor invasion and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-cyanopyrrolidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate to form tert-butyl pyrrolidine-1-carboxylate. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, resulting in this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organolithium compounds.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 2-cyanopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 2-cyanopyrrolidine-1-carboxylate
- This compound
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl 2-cyanopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373536 | |
Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144688-70-0 | |
Record name | 1,1-Dimethylethyl 2-cyano-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144688-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-cyanopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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